molecular formula C10H8O6 B1211532 2,2,3,3-Tetrahydroxy-2,3-dihydronaphthalene-1,4-dione CAS No. 100343-43-9

2,2,3,3-Tetrahydroxy-2,3-dihydronaphthalene-1,4-dione

Cat. No. B1211532
CAS RN: 100343-43-9
M. Wt: 224.17 g/mol
InChI Key: CWHBUPIYFIPPRI-UHFFFAOYSA-N
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Description

“2,2,3,3-Tetrahydroxy-2,3-dihydronaphthalene-1,4-dione” is a topoisomerase inhibitor . Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA, and inhibitors interfere with this action . This compound has been used as an antiviral agent in nasal ointment .


Molecular Structure Analysis

The molecular structure of “2,2,3,3-Tetrahydroxy-2,3-dihydronaphthalene-1,4-dione” is derived from naphthalene-1,2,3,4-tetrone, where water has been added to the keto groups at positions 2 and 3 .


Chemical Reactions Analysis

As a topoisomerase inhibitor, “2,2,3,3-Tetrahydroxy-2,3-dihydronaphthalene-1,4-dione” interferes with the action of topoisomerases . These enzymes are crucial in DNA replication, so inhibiting them can have significant effects on cellular function.

Scientific Research Applications

Synthesis and Tautomerism

  • Starting Material for Synthesis : This compound is noted for its emergence as a significant starting material in synthetic chemistry. Its efficient isolation has been reported, and it is used to prepare corresponding [Cr(CO)3] complexes of its tautomers, leading to efficient desymmetrization using chiral diamine acyl-transfer catalysts (Kündig et al., 2005).
  • Tautomer Studies : It is known to coexist with 1,4-dihydroxynaphthalene as stable tautomers, with the dione tautomer being of both synthetic and theoretical interest. The study of its tautomers and their complexes, especially the chromiumtricarbonyl complex, has provided insights into desymmetrization and tautomerization processes under mild conditions (García et al., 2007).

Chemical Synthesis and Reactions

  • Multicomponent Reaction Synthesis : This compound is utilized in the synthesis of 4H-benzo[g]chromene-5,10-dione derivatives through a multi-component reaction, catalyzed by triethylbenzylammonium chloride under solvent-free conditions. This method is notable for its environmental friendliness and high yield (Yao et al., 2009).
  • Enantioselective Redox-Divergent Synthesis : The compound is also central in the enantioselective construction of tetrahydronaphthalene-1,4-diones via chiral phosphoric acid catalyzed quinone Diels-Alder reactions. This approach allows for reversible redox switching without erosion of enantioselectivity (Varlet et al., 2020).

Bioactive Derivatives and Antimicrobial Activity

  • Naphthoquinone and Anthrone Derivatives : Studies have isolated new derivatives of naphthalenone and anthrone from endophytic Micromonospora sp., including compounds related to 2,2,3,3-tetrahydroxy-2,3-dihydronaphthalene-1,4-dione, showing strong cytotoxic activity against certain human cancers (Li et al., 2018).
  • Hetero-Naphthoquinones as Antifungal and Antibacterial Agents : Derivatives of this compound have been synthesized using green methodologies and evaluated for their potent antifungal and antibacterial activities, showing better activity than some clinically prevalent drugs (Tandon et al., 2010).

Photochemical and Pyrolytic Studies

  • Photochemical Transformations : The compound has been studied in photoinduced molecular transformations, particularly in [2 + 2] photoadditions with vinylarenes, leading to novel synthesis pathways for dihydronaphthofurans (Kobayashi et al., 1992).
  • Pyrolysis Studies : Its derivatives have been examined in pyrolysis studies, particularly focusing on the pyrolysis of polycarbonyl compounds and the formation of hydrocarbon pyrolysates, including naphthalene (Brown et al., 1968).

Mechanism of Action

The mechanism of action of “2,2,3,3-Tetrahydroxy-2,3-dihydronaphthalene-1,4-dione” is likely related to its role as a topoisomerase inhibitor . By inhibiting topoisomerases, it can prevent DNA replication and thus inhibit the growth of cells. This makes it potentially useful in treating diseases characterized by rapid cell growth, such as cancer.

properties

IUPAC Name

2,2,3,3-tetrahydroxynaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O6/c11-7-5-3-1-2-4-6(5)8(12)10(15,16)9(7,13)14/h1-4,13-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHBUPIYFIPPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C(C2=O)(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358532
Record name 2,2,3,3-tetrahydroxy-2,3-dihydronaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3-Tetrahydroxy-2,3-dihydronaphthalene-1,4-dione

CAS RN

100343-43-9
Record name 2,2,3,3-Tetrahydroxynaphthalene-1,4-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100343439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,3,3-tetrahydroxy-2,3-dihydronaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3-TETRAHYDROXYNAPHTHALENE-1,4-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F111AM7G7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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